Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride
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Overview
Description
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C_15H_22N_2O_3·HCl It is known for its unique structure, which includes a benzyl group, a hydroxyazepane ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Hydroxyazepane Ring: The hydroxyazepane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyazepane intermediate.
Carbamate Formation: The final step involves the formation of the carbamate moiety by reacting the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles under appropriate solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxyazepane ring.
Reduction: Reduced forms of the carbamate or benzyl groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or hydroxy groups.
Scientific Research Applications
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate: The non-hydrochloride form of the compound.
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate acetate: A similar compound with an acetate group instead of a hydrochloride group.
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate sulfate: A sulfate derivative of the compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
benzyl N-[(3-hydroxyazepan-3-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c18-14(20-10-13-6-2-1-3-7-13)17-12-15(19)8-4-5-9-16-11-15;/h1-3,6-7,16,19H,4-5,8-12H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMLXUMUIRZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)(CNC(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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